Fluchloraminopyr-tefuryl

Description

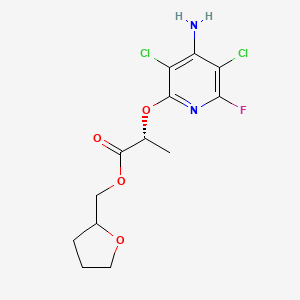

Structure

2D Structure

3D Structure

Properties

CAS No. |

2445983-82-2 |

|---|---|

Molecular Formula |

C13H15Cl2FN2O4 |

Molecular Weight |

353.17 g/mol |

IUPAC Name |

oxolan-2-ylmethyl (2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoate |

InChI |

InChI=1S/C13H15Cl2FN2O4/c1-6(13(19)21-5-7-3-2-4-20-7)22-12-9(15)10(17)8(14)11(16)18-12/h6-7H,2-5H2,1H3,(H2,17,18)/t6-,7?/m1/s1 |

InChI Key |

RTONGXWQCWZDSR-ULUSZKPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F |

Origin of Product |

United States |

Molecular Mechanism of Action of Fluchloraminopyr Tefuryl

Elucidation of Molecular Target Pathways for Fluchloraminopyr-tefuryl and Fluchloraminopyr (B13841138)

The molecular pathway of this compound begins with its conversion to Fluchloraminopyr, which then acts as a synthetic auxin. Synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, plant death.

Interaction with Auxin Perception and Signaling Machinery

The primary targets of synthetic auxin herbicides like Fluchloraminopyr are components of the auxin signaling pathway, specifically the F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs). These proteins are substrate receptors for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

In the presence of natural auxin or a synthetic auxin like Fluchloraminopyr, the hormone binds to the TIR1/AFB receptor. This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressors called Aux/IAA proteins. The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of various genes. The activation of these genes leads to a wide range of physiological responses, many of which are detrimental when induced by the high concentrations and persistence of synthetic auxins.

Cellular Response Modulations Induced by this compound Activity

The activation of auxin-responsive genes by Fluchloraminopyr induces a variety of cellular responses that overwhelm the plant's normal regulatory mechanisms. These responses can include:

Uncontrolled Cell Division and Elongation: The persistent activation of auxin signaling pathways leads to abnormal cell division and elongation, resulting in tissue malformation, such as leaf cupping and stem twisting.

Ethylene Production: A common response to auxin herbicides is the increased production of ethylene, another plant hormone. Ethylene can exacerbate the herbicidal symptoms, leading to epinasty (downward bending of leaves), senescence, and abscission.

Production of Abscisic Acid (ABA): Increased levels of ABA can also be a consequence of synthetic auxin activity, leading to stomatal closure, which inhibits photosynthesis and contributes to oxidative stress.

Enzymatic Conversion Kinetics of this compound to Fluchloraminopyr

As a proherbicide, the efficacy of this compound is dependent on its conversion to the active form, Fluchloraminopyr. This conversion is an enzymatic process that occurs within the plant tissues.

Identification of Esterase Enzymes Involved in Bioactivation

The conversion of this compound to Fluchloraminopyr involves the hydrolysis of the tefuryl ester linkage. This reaction is catalyzed by a class of enzymes known as esterases. While the specific esterases responsible for the bioactivation of this compound have not been definitively identified in published research, it is well-established that various plant species possess a wide array of carboxylesterases that can metabolize xenobiotics, including proherbicides. The rate and efficiency of this conversion can vary between different plant species, which may contribute to the selective nature of the herbicide.

Quantitative Analysis of Conversion Rates in Biological Systems

| Plant Species | Tissue Type | Time (hours) | This compound Concentration (µg/g tissue) | Fluchloraminopyr Concentration (µg/g tissue) | Conversion Rate (%/hour) |

|---|---|---|---|---|---|

| Species A (Susceptible) | Leaf | 1 | 9.5 | 0.5 | 5.0 |

| Species A (Susceptible) | Leaf | 4 | 6.2 | 3.8 | 9.5 |

| Species A (Susceptible) | Leaf | 8 | 2.1 | 7.9 | 12.3 |

| Species B (Tolerant) | Leaf | 1 | 9.8 | 0.2 | 2.0 |

| Species B (Tolerant) | Leaf | 4 | 8.5 | 1.5 | 3.8 |

| Species B (Tolerant) | Leaf | 8 | 6.9 | 3.1 | 4.5 |

Binding Dynamics and Receptor Interactions of Fluchloraminopyr (Active Form)

The herbicidal activity of Fluchloraminopyr is contingent upon its ability to bind effectively to the TIR1/AFB auxin receptors. The dynamics of this binding, including affinity and selectivity, are key determinants of its efficacy.

While specific molecular docking and binding affinity studies for Fluchloraminopyr are not publicly available, the general principles of synthetic auxin interaction with TIR1/AFB receptors are well-understood. The binding occurs in a pocket on the surface of the TIR1/AFB protein. The chemical structure of the auxin molecule influences its fit within this pocket and its ability to promote the interaction with the Aux/IAA repressor.

Different members of the TIR1/AFB family can exhibit varying affinities for different synthetic auxins. This differential binding is thought to contribute to the varying levels of susceptibility observed among different plant species to various auxin herbicides. For instance, some synthetic auxins may bind preferentially to certain TIR1/AFB paralogs, leading to a more targeted and potent herbicidal effect in plants that express those particular receptors at high levels in critical tissues.

The following table illustrates the type of data that would be generated from a study on the binding affinity of Fluchloraminopyr to different auxin receptors.

| Auxin Receptor | Ligand | Dissociation Constant (Kd) (nM) | Binding Affinity |

|---|---|---|---|

| TIR1 | IAA (Natural Auxin) | 50 | High |

| TIR1 | Fluchloraminopyr | Data not available | Data not available |

| AFB1 | IAA (Natural Auxin) | 45 | High |

| AFB1 | Fluchloraminopyr | Data not available | Data not available |

| AFB5 | IAA (Natural Auxin) | 150 | Moderate |

| AFB5 | Fluchloraminopyr | Data not available | Data not available |

Subcellular Localization and Translocation Studies of this compound and Metabolites

This compound, a systemic herbicide belonging to the pyridine (B92270) carboxylic acid chemical class, is recognized as a proherbicide that is converted into its active form, fluchloraminopyr, within the plant. ebi.ac.ukchemrobotics.in The efficacy of systemic herbicides is critically dependent on their ability to be absorbed, translocated to target tissues, and reach their subcellular sites of action. While specific studies detailing the subcellular localization and translocation of this compound are not extensively available in peer-reviewed literature, the general behavior of pyridine carboxylic acid herbicides provides a strong framework for understanding its movement and distribution within susceptible plants.

Herbicides in this class are known for their mobility within the plant's vascular systems. vt.edu Following foliar or root uptake, they are translocated throughout the plant, accumulating in meristematic tissues where active growth occurs. This movement is facilitated by both the xylem and phloem transport systems.

Research on analogous pyridine carboxylic acid herbicides, such as picloram (B1677784) and clopyralid (B1669233), has demonstrated efficient absorption and subsequent translocation. For instance, studies using radiolabeled compounds have quantified the movement from the point of application to various plant parts, including roots, stems, and leaves. cambridge.org In experiments with sunflower and rapeseed, over 97% of applied picloram and clopyralid was absorbed by the foliage within 24 hours, with significant acropetal transport (movement upwards) out of the treated leaf observed over 144 hours. cambridge.org Basipetal transport (movement downwards) is generally less extensive but crucial for targeting root systems. cambridge.org

The subcellular destination of synthetic auxin herbicides like fluchloraminopyr is linked to their mode of action, which involves mimicking the plant hormone auxin. vt.edu This leads to binding at auxin receptor sites, which are primarily located in the nucleus and at the plasma membrane. The binding to these receptors, such as the TIR1/AFB protein complex in the nucleus, initiates a cascade of events that disrupt normal cell growth and division.

The metabolism of this compound within the plant begins with its conversion to the active acid form, fluchloraminopyr. Further metabolism of fluchloraminopyr in soil has been shown to involve oxidation, dechlorination, hydroxylation, and acetylation, leading to the formation of various transformation products. nih.gov The translocation and subcellular localization of these metabolites would depend on their chemical properties, though it is a general principle of herbicide metabolism that conjugation reactions increase water solubility and can lead to sequestration within the vacuole, effectively detoxifying the compound. ucanr.edu

To illustrate the typical translocation pattern of a pyridine carboxylic acid herbicide following foliar application, the following table provides a generalized representation of the distribution of the herbicide or its metabolites in various plant tissues over time.

Table 1: Generalized Translocation of Pyridine Carboxylic Acid Herbicides in a Susceptible Plant

| Time After Application | % of Applied Herbicide in Treated Leaf | % of Applied Herbicide in Other Foliage | % of Applied Herbicide in Stem | % of Applied Herbicide in Roots |

|---|---|---|---|---|

| 3 hours | 75% | 10% | 10% | 5% |

| 24 hours | 40% | 30% | 20% | 10% |

| 96 hours | 20% | 40% | 25% | 15% |

| 192 hours | 15% | 45% | 25% | 15% |

This table is a generalized representation based on data for herbicides similar to this compound and does not represent specific data for this compound.

At the subcellular level, the distribution of this compound and its active metabolite, fluchloraminopyr, would be expected to concentrate in compartments relevant to its mode of action. The following table outlines the likely subcellular distribution based on the known behavior of synthetic auxins.

Table 2: Predicted Subcellular Distribution of Fluchloraminopyr (Active Metabolite)

| Subcellular Compartment | Predicted Relative Concentration | Rationale |

|---|---|---|

| Cytosol | Moderate | Serves as a transport medium to other compartments. |

| Nucleus | High | Location of primary auxin receptors (TIR1/AFB) that regulate gene expression. |

| Plasma Membrane | High | Site of auxin-binding proteins and transport carriers that can be affected by synthetic auxins. |

| Vacuole | Moderate to High (for metabolites) | Metabolites, particularly conjugates, are often sequestered here for detoxification. |

| Cell Wall | Low to Moderate | Initial site of contact and potential for some binding. |

This table is a prediction based on the known molecular mechanism of action for synthetic auxin herbicides.

Synthetic Strategies and Derivatization of Fluchloraminopyr Tefuryl

Advanced Synthetic Routes to Fluchloraminopyr-tefuryl and its Precursors

The synthesis of this compound involves the preparation of its two key components: the chiral carboxylic acid, Fluchloraminopyr (B13841138), and the subsequent esterification with tetrahydrofurfuryl alcohol.

Stereoselective Synthesis of the (R)-Isomer of this compound

The herbicidal activity of this compound resides in its (R)-isomer. herts.ac.uk Achieving a high purity of this specific stereoisomer is a critical goal in its synthesis to maximize efficacy. The established route to the active (R)-isomer of the parent acid, Fluchloraminopyr, involves a stereospecific reaction sequence.

The synthesis begins with the reaction of the salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with a chiral starting material, methyl (S)-2-bromopropanoate. This nucleophilic substitution reaction proceeds with an inversion of stereochemistry, yielding methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate. Subsequent hydrolysis of the methyl ester, for instance using lithium hydroxide (B78521) in methanol, affords the desired (R)-isomer of the carboxylic acid, Fluchloraminopyr. This stereoselective approach ensures that the final product is enriched in the biologically active enantiomer.

A summary of the key synthetic steps is provided in the table below.

Table 1: Stereoselective Synthesis of Fluchloraminopyr

| Step | Reactants | Key Reagents | Product | Description |

|---|---|---|---|---|

| 1 | Salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol, Methyl (S)-2-bromopropanoate | Tetrabutylammonium bromide (catalyst), DMF (solvent) | Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate | Nucleophilic substitution to form the ether linkage with inversion of stereochemistry. |

| 2 | Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate | Lithium hydroxide, Methanol/Water | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]propanoic acid (Fluchloraminopyr) | Hydrolysis of the methyl ester to yield the active carboxylic acid. |

Optimization of Esterification Reactions for this compound

The final step in the synthesis of this compound is the esterification of the Fluchloraminopyr carboxylic acid with tetrahydrofurfuryl alcohol. A common method employed for this transformation is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnumberanalytics.com

The reaction proceeds under mild, often neutral conditions, which is advantageous for complex molecules. rsc.org DMAP acts as a highly effective acylation catalyst, reacting with the O-acylisourea intermediate formed from DCC and the carboxylic acid to generate a more reactive acylpyridinium species. rsc.org This intermediate readily reacts with the alcohol to form the final ester.

Optimization of this reaction focuses on several key parameters:

Reagent Stoichiometry: Fine-tuning the equivalents of DCC and DMAP is crucial. While an excess of DCC can drive the reaction, it also leads to the formation of the insoluble byproduct, dicyclohexylurea (DCU), which requires removal by filtration. creative-proteomics.combachem.com

Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the reactive intermediates. creative-proteomics.com

Temperature Control: Steglich esterifications are often run at room temperature. scielo.br While higher temperatures can increase the reaction rate, they may also promote side reactions. creative-proteomics.com

Alternative Coupling Agents: To circumvent issues with DCU removal, alternative carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. researchgate.net EDC and its urea (B33335) byproduct are water-soluble, simplifying the purification process through aqueous extraction. peptide.com Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, COMU®), offer different reactivity profiles and may reduce side reactions like racemization. bachem.comiris-biotech.de

Catalyst Modification: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with carbodiimides can help minimize potential racemization of the chiral center during activation. peptide.com

Chemo-Enzymatic Approaches in this compound Synthesis

While traditional chemical synthesis is effective, chemo-enzymatic methods represent a promising strategy for producing chiral agrochemicals with high selectivity and under milder, more sustainable conditions. mdpi.comresearchgate.netdovepress.com Although specific chemo-enzymatic routes for this compound are not detailed in publicly available literature, the principles can be applied based on established biocatalytic reactions.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. almacgroup.comwikipedia.org This could be applied in two key ways for Fluchloraminopyr synthesis:

Resolution of the Carboxylic Acid: A racemic mixture of Fluchloraminopyr could be subjected to lipase-catalyzed esterification. Lipases can selectively acylate one enantiomer (e.g., the (S)-isomer), allowing for the separation of the unreacted, desired (R)-Fluchloraminopyr acid. almacgroup.com

Resolution via Ester Hydrolysis: Alternatively, a racemic ester of Fluchloraminopyr could be synthesized and then treated with a lipase (B570770) in an aqueous system. These enzymes can selectively hydrolyze one ester enantiomer, leaving the other enantiomerically enriched. nih.govmdpi.com Many hydrolases have been successfully used for the resolution of 2-aryloxy-propionic acids, a class of herbicides structurally related to Fluchloraminopyr. almacgroup.com

Amine transaminases (ATAs) are another class of enzymes valuable for synthesizing chiral amines, which are key components in many pharmaceuticals and agrochemicals. nih.govworktribe.com While not directly applicable to the current Fluchloraminopyr structure, this technology highlights the potential of biocatalysis in creating complex chiral building blocks for future novel analogues.

Design and Synthesis of Novel this compound Analogues and Derivatives

The development of new analogues of this compound is driven by the need to improve efficacy, broaden the weed control spectrum, and manage herbicide resistance. This process relies on rational design principles and the exploration of bioisosteric replacements.

Rational Design Principles for Structural Modification

This compound is a synthetic auxin herbicide, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants. oup.comresearchgate.net The design of new analogues is guided by structure-activity relationship (SAR) studies, which analyze how changes to different parts of the molecule affect its biological activity. nih.govmdpi.com

Key principles for the rational design of this compound analogues include:

Pro-herbicide Modification: this compound is a pro-herbicide, where the tefuryl ester group is designed to be cleaved within the plant to release the active Fluchloraminopyr acid. digitellinc.com Modifying this ester group can alter the compound's physicochemical properties, such as solubility and membrane permeability, thereby influencing its uptake, translocation, and rate of activation within the plant.

Pyridine (B92270) Ring Substitution: The substituted pyridine ring is the core pharmacophore that interacts with the auxin receptor complex (specifically, receptors like TIR1/AFB). oup.comnih.gov Altering the substituents (amino, chloro, fluoro groups) on the pyridine ring can modulate binding affinity and specificity for the target site. This can lead to enhanced potency or altered selectivity between crops and weeds.

Carboxylic Acid Moiety: The carboxylic acid group (present in the active form, Fluchloraminopyr) is essential for auxin activity, as it is a key binding feature within the receptor pocket. frontiersin.org While this group is generally conserved, its spatial orientation, dictated by the chiral propionate (B1217596) linker, is critical for effective binding.

Exploration of Bioisosteric Replacements in this compound Scaffold

Bioisosteric replacement is a key strategy in agrochemical design to create novel, patentable structures with improved properties. researchgate.netresearchgate.net This involves replacing a functional group or scaffold with another that has similar steric and electronic properties, with the goal of retaining or enhancing biological activity. researchgate.netdigitellinc.com

For the this compound scaffold, several bioisosteric modifications could be explored:

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |

|---|---|---|

| Pyridine Ring | Other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazole, azaindole) researchgate.netsigmaaldrich.comresearchgate.net | The pyridine ring acts as a bioisostere for a benzene (B151609) ring and is a critical pharmacophore. researchgate.netrsc.orgnih.gov Replacing it with other heterocycles can alter binding interactions, metabolic stability, and physicochemical properties. |

| Halogen Atoms (Cl, F) | Other halogens (Br, I), Trifluoromethyl (CF3), Difluoromethyl (CF2H), Cyano (CN) | These groups modify the electronic properties and lipophilicity of the aromatic ring, which can impact receptor binding and systemic movement in the plant. The difluoromethyl group, for instance, is increasingly used to moderately regulate metabolic stability and bioavailability. acs.org |

| Carboxylic Acid/Ester | Tetrazole, Hydroxamic acid, Sulfonamide | The carboxylic acid is a key hydrogen-bonding group. Other acidic functional groups can serve as bioisosteres to maintain this interaction while potentially improving other properties like cell permeability or metabolic stability. |

| Amino Group (NH2) | Hydroxyl (OH), Methyl (CH3) | Replacing the amino group can significantly alter the hydrogen bonding capacity and electronic nature of the pyridine ring, leading to different interactions with the target receptor. |

This strategy of "scaffold hopping" allows chemists to explore new chemical space, potentially leading to the discovery of analogues with a different spectrum of activity or the ability to overcome existing mechanisms of weed resistance. researchgate.net

Structure Activity Relationship Sar Studies of Fluchloraminopyr Tefuryl

Correlating Fluchloraminopyr-tefuryl Structure with Molecular Target Interactions

The herbicidal activity of this compound, a synthetic auxin, is intrinsically linked to its ability to bind to and activate auxin receptors in plants, leading to uncontrolled growth and eventual death. The precise three-dimensional arrangement of atoms in the this compound molecule is critical for its interaction with these protein targets. Key to this interaction are the spatial distribution of its chlorine, fluorine, and aminopyrrolidone moieties, which create a specific electronic and steric profile that complements the binding site of the receptor.

Influence of Stereochemistry on Biological Activity and Specificity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. mdpi.com For a molecule like this compound, which may possess stereocenters, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different efficacies and target specificities. nih.govnih.gov This is because the binding sites of biological receptors are themselves chiral, and thus one stereoisomer may fit much more effectively than another, akin to a key fitting into a lock.

For instance, in a hypothetical scenario for this compound, the (R)-enantiomer might bind with high affinity to the target auxin receptor, leading to potent herbicidal action. Conversely, the (S)-enantiomer might show significantly lower binding affinity or even interact with off-target proteins, potentially leading to undesirable effects. The spatial orientation of the tefuryl group and the substituents on the pyridine (B92270) ring relative to each other would be a critical determinant of this selective binding.

Impact of Functional Group Modifications on the Auxin Mimicry of Fluchloraminopyr (B13841138) Analogues

The development of a compound like this compound involves the synthesis and testing of numerous analogues to optimize activity. nih.gov By systematically modifying the functional groups on the core structure, chemists can probe their importance for auxin mimicry.

A theoretical exploration of such modifications is presented in the table below, illustrating the principles of structure-activity relationships.

| Modification to this compound Structure | Predicted Impact on Auxin Mimicry | Rationale |

| Removal of the Chlorine atom | Decreased activity | Halogen atoms are often crucial for binding pocket interactions through halogen bonding or by influencing electron distribution. |

| Replacement of Fluorine with a Methyl group | Altered specificity and activity | A methyl group has different steric and electronic properties than fluorine, which would change how the molecule fits into the receptor. |

| Modification of the Tefuryl ester to a simple Ethyl ester | Changes in uptake and translocation | The ester group affects the molecule's lipophilicity, which is important for its movement across plant cell membranes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. bio-hpc.eunih.gov These models can predict the activity of novel, unsynthesized molecules, thereby accelerating the discovery process. researchgate.netelsevierpure.comnih.gov

Predictive Models for Receptor Binding Affinity

To build a QSAR model for this compound derivatives, a set of synthesized analogues with experimentally determined binding affinities for the auxin receptor would be required. nih.gov Various molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP), would be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that relates these descriptors to the binding affinity. jmaterenvironsci.com

A hypothetical QSAR equation might look like:

Binding Affinity = (c1 * Electrostatic Field) + (c2 * Steric Volume) - (c3 * Hydrophobicity) + Constant

Where c1, c2, and c3 are coefficients determined by the regression analysis. This model would suggest that increased electrostatic interaction and optimal steric bulk enhance binding, while high hydrophobicity might be detrimental.

Computational Approaches for Predicting Biological Activity

These in silico approaches allow researchers to screen vast virtual libraries of potential this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing, significantly streamlining the research and development process. researchgate.net

Environmental Fate and Biogeochemical Cycling of Fluchloraminopyr Tefuryl

Degradation Pathways of Fluchloraminopyr-tefuryl in Environmental Matrices

The degradation of fluchloraminopyr (B13841138), the active metabolite of this compound, in environmental settings is a multifaceted process involving biotic and abiotic mechanisms. The primary routes of transformation in soil environments include microbial action, while photolytic and hydrolytic processes may contribute to its degradation in aqueous systems.

Microbial activity is a principal driver in the degradation of fluchloraminopyr in soil. nih.gov Pyridine (B92270) and its derivatives are known to be susceptible to biodegradation by numerous bacteria found in soils and sludges, which can utilize them as a source of carbon and/or nitrogen. researchgate.net The breakdown of pyridine herbicides is primarily attributed to aerobic microbial action. vt.edu Studies on fluchloraminopyr have demonstrated that it degrades under both aerobic and anaerobic conditions, indicating the significant role of soil microorganisms in its transformation and mineralization. nih.gov The rate and extent of this degradation can be influenced by the nature and position of substituents on the pyridine ring. researchgate.net

Abiotic degradation through photolysis (breakdown by light) and hydrolysis (reaction with water) are important pathways for many pesticides. However, specific experimental data on the aqueous photolysis and hydrolysis half-lives for this compound are not available in publicly accessible databases. herts.ac.uk

The microbial degradation of fluchloraminopyr in soil leads to the formation of various transformation products (TPs). Research has identified eight distinct TPs resulting from this process. nih.gov The primary transformation reactions involved have been characterized as oxidation, dechlorination, hydroxylation, and acetylation. nih.gov Among the identified metabolites are compounds designated as M267 and M221. nih.gov

| Degradation Pathway | Description |

|---|---|

| Oxidation | Addition of oxygen atoms or removal of hydrogen atoms from the fluchloraminopyr molecule. |

| Dechlorination | Removal of chlorine atoms from the pyridine ring structure. |

| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the molecule. |

| Acetylation | Addition of an acetyl functional group. |

Dissipation Kinetics and Persistence of this compound and its Metabolites in Diverse Soil Types

The persistence of a herbicide in the soil is a key determinant of its potential for long-term environmental impact. Dissipation studies, which measure the disappearance of the compound over time, are used to calculate metrics such as the Dissipation Time 50 (DT₅₀), or half-life.

Laboratory studies on the active ingredient, fluchloraminopyr, have shown that it dissipates rapidly in various representative soils. Under both aerobic and anaerobic conditions, the DT₅₀ values were found to range from 0.107 to 4.76 days. nih.gov This rapid degradation places fluchloraminopyr among the less persistent pyridine herbicides, such as triclopyr (B129103) and fluroxypr, in contrast to more persistent members of the class like picloram (B1677784) and clopyralid (B1669233). vt.eduepa.gov This quick dissipation minimizes the potential for long-term residue accumulation in the soil environment.

| Soil Condition | DT₅₀ (Half-Life) Range (days) | Reference |

|---|---|---|

| Aerobic / Anaerobic | 0.107 – 4.76 | nih.gov |

Adsorption, Desorption, and Mobility Dynamics of this compound in Soil Systems

The movement of a pesticide within the soil is largely governed by its adsorption (binding) to soil particles and desorption (release) back into the soil water. nih.gov This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates strong binding to soil, resulting in low mobility, whereas a low Koc value suggests weak binding and higher mobility. chemsafetypro.com

Specific experimental Koc values for this compound are not publicly available. However, the adsorption of pesticides is known to be strongly correlated with soil properties, particularly organic matter and clay content. fortunejournals.comnih.gov Chemicals with a strong affinity for organic carbon tend to be less mobile. ecetoc.org The mobility of a pesticide in soil, as inferred from its Koc value, is a critical factor in determining its potential to leach into groundwater. orst.edu

| Mobility Class | Koc Value Range | Leaching Potential |

|---|---|---|

| Very High | 0 – 50 | High |

| High | 51 – 150 | High |

| Moderate | 151 – 500 | Moderate |

| Low | 501 – 2000 | Low |

| Slight | 2001 – 5000 | Very Low |

| Immobile | > 5000 | Very Low |

This table provides a general classification of pesticide mobility based on Koc values and is for illustrative purposes.

Leaching and Runoff Potential of this compound in Aquatic Ecosystems

The potential for a pesticide to contaminate aquatic ecosystems is primarily determined by its likelihood of moving from the application site into water bodies through leaching or surface runoff. wa.gov

Leaching is the downward movement of a substance through the soil profile with percolating water. pesticidestewardship.org The potential for leaching is a function of both the pesticide's persistence (half-life) and its mobility (Koc). wa.govucanr.edu Given the rapid dissipation and short half-life of fluchloraminopyr (DT₅₀ of 0.107 to 4.76 days), the compound is likely to degrade significantly before it can be transported deep into the soil profile. nih.gov This rapid degradation substantially reduces its potential for leaching into groundwater. pesticidestewardship.org

Surface runoff occurs when water from rainfall or irrigation flows over the soil surface, carrying dissolved or soil-adsorbed pesticides with it. canada.ca The risk of runoff is influenced by factors such as soil type, landscape topography, weather conditions, and the pesticide's properties. A short soil half-life reduces the amount of active ingredient available for transport in runoff over time. ucanr.edu The rapid dissipation of fluchloraminopyr suggests that the window of time during which it is available to be transported via runoff is limited. nih.gov

Based on a comprehensive search of available scientific literature and public data sources, there is currently no specific information or published research findings regarding the bioaccumulation potential of this compound in non-target environmental organisms.

Datasheets for the compound, such as those from the Agriculture & Environment Research Unit (AERU), explicitly indicate that data for the Bioconcentration Factor (BCF)—a key measure of bioaccumulation potential—is not available. While the manufacturer, KingAgroot, notes that it operates a laboratory capable of conducting studies on environmental fate and bioaccumulation for regulatory purposes, the results of such studies for this compound have not been made public.

Consequently, it is not possible to provide detailed research findings or data tables on this specific topic as requested.

Mechanisms of Resistance to Fluchloraminopyr Tefuryl

Molecular Basis of Target-Site Resistance to Fluchloraminopyr (B13841138)

Target-site resistance (TSR) occurs due to genetic mutations in the gene encoding the protein that the herbicide targets. This alteration prevents the herbicide from binding effectively, rendering it inactive. For synthetic auxins, the primary target is the auxin signaling pathway, specifically the SCFTIR1/AFB E3 ubiquitin ligase complex. bioone.org This complex includes the F-box protein receptors (TIR1/AFB family) that perceive auxin and mediate the degradation of Aux/IAA transcriptional repressor proteins. bioone.orgscielo.br

Mutations in these receptor and co-receptor proteins can confer resistance. Research in Arabidopsis thaliana has shown that mutations in the auxin receptor homolog AFB5 can confer specific resistance to picolinate (B1231196) auxins, a class that includes fluchloraminopyr. nih.govnih.gov This suggests a high degree of chemical specificity among the different auxin receptor proteins. nih.govtandfonline.com For instance, certain mutations in TIR1 and AFB5 confer resistance to picolinates but not to other auxin herbicides like 2,4-D. nih.govnih.gov

A significant finding in a field-evolved weed species was the identification of a mutation in an AUX/IAA gene in Kochia scoparia (kochia). A two-nucleotide change in the KsIAA16 gene, resulting in a glycine-to-asparagine amino acid substitution, was shown to confer cross-resistance to dicamba (B1670444), 2,4-D, and the pyridyloxy-carboxylate herbicide fluroxypyr. pnas.orgpnas.org Given that fluchloraminopyr is an arylpicolinate, mutations in either the AFB receptors or the Aux/IAA co-receptors represent plausible molecular bases for the evolution of target-site resistance.

Table 1: Examples of Target-Site Mutations Conferring Resistance to Synthetic Auxin Herbicides (Data derived from studies on model plants and field-evolved weed biotypes)

| Gene Family | Specific Gene | Mutation Details | Herbicide(s) Affected | Resistant Species (in study) |

| Auxin F-Box (AFB) Receptors | AFB5 | Point mutations in the LRR domain | Picolinate auxins (e.g., picloram) | Arabidopsis thaliana nih.govnih.govmdpi.com |

| Aux/IAA Co-receptors | KsIAA16 | Glycine to Asparagine substitution in the degron region | Dicamba, 2,4-D, Fluroxypyr | Kochia scoparia pnas.orgpnas.org |

Non-Target Site Resistance Mechanisms for Fluchloraminopyr-tefuryl

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These mechanisms are often more complex than TSR and can confer unpredictable cross-resistance to different herbicide classes. croplife.org.augrowiwm.org

One of the most common forms of NTSR is enhanced metabolism, where the resistant plant rapidly detoxifies the herbicide into non-toxic or less toxic compounds. researchgate.net This is typically achieved through the increased activity of broad-spectrum enzyme families.

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in herbicide resistance. researchgate.net Studies have confirmed that P450-mediated metabolism is a key mechanism of resistance to synthetic auxin herbicides like 2,4-D in species such as Papaver rhoeas. nih.gov The involvement of P450s can be demonstrated experimentally by using P450 inhibitors, such as malathion, which can reverse resistance and restore herbicide efficacy. nih.gov In some resistant plants, P450 genes are constitutively overexpressed even before herbicide treatment. biorxiv.org

Glutathione (B108866) S-Transferases (GSTs) and Glycosyltransferases (GTs): These enzymes are also involved in the detoxification pathway, often catalyzing the conjugation of the herbicide (or its metabolite) to molecules like glutathione or glucose, which increases water solubility and facilitates sequestration into the vacuole. ucdavis.eduresearchgate.net

Enhanced metabolism represents a significant threat because a single enzyme or pathway can potentially degrade multiple herbicides, leading to broad cross-resistance. uwa.edu.au

This form of NTSR involves physiological or morphological changes that limit the absorption of the herbicide through the leaf or root surfaces, or its movement (translocation) within the plant to the target tissues. nih.govucdavis.edu Reduced translocation of glyphosate (B1671968) is a well-documented NTSR mechanism in many weed species. mdpi.com For synthetic auxins, impaired transport of 2,4-D has been identified as a component of resistance in Parthenium hysterophorus. nih.gov Herbicide translocation typically occurs through the plant's vascular systems (xylem and phloem), and any disruption in this process can reduce the amount of herbicide reaching the meristematic tissues where it exerts its effect.

Genetic Basis of Resistance Development in Target Species

The genetic architecture of herbicide resistance differs significantly between TSR and NTSR.

Target-Site Resistance (TSR): TSR is typically conferred by a single gene mutation and is inherited as a simple Mendelian trait (monogenic). mdpi.comnih.gov This mutation can be dominant, semi-dominant, or recessive. bioone.orgoup.com For example, dicamba resistance in some kochia populations is controlled by a single dominant allele. bioone.orghracglobal.com

Non-Target-Site Resistance (NTSR): The genetic basis of NTSR is often more complex and can be polygenic, meaning it is controlled by multiple genes. researchgate.netmdpi.com This complexity arises because NTSR can involve the upregulation of several genes encoding detoxification enzymes or transporters. ucdavis.educlemson.edu For instance, resistance may result from changes in regulatory elements that lead to the overexpression of P450 or GST genes. researchgate.net However, cases of monogenic NTSR have also been reported. mdpi.com The complex, polygenic nature of metabolic resistance makes it particularly challenging to manage, as it can confer resistance to herbicides the population has never been exposed to. clemson.edu

Table 2: Comparison of Target-Site vs. Non-Target-Site Resistance

| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |

| Primary Mechanism | Alteration of the herbicide's target protein. nih.gov | Reduced herbicide uptake/translocation or enhanced metabolic detoxification. nih.gov |

| Genetic Basis | Typically monogenic (single gene). nih.gov | Often polygenic (multiple genes), but can be monogenic. researchgate.netmdpi.com |

| Cross-Resistance | Usually predictable; limited to herbicides with the same mode of action. growiwm.org | Often unpredictable; can confer resistance to multiple, unrelated herbicide classes. croplife.org.au |

| Evolution | Can arise from single point mutations. nih.gov | Often involves upregulation of pre-existing detoxification pathways. ucdavis.educlemson.edu |

Evolutionary Dynamics of Resistance to this compound in Weed Populations

The evolution of herbicide resistance in a weed population is a process of rapid adaptation driven by intense selection pressure. nih.gov

Origin of Resistance Alleles: Resistance can evolve from de novo mutations (new mutations that arise after herbicide application) or, more commonly, from selection on standing genetic variation (pre-existing resistance alleles at a low frequency in the population). biorxiv.orgresearchgate.net Studies on blackgrass (Alopecurus myosuroides) suggest that target-site resistance mutations often pre-exist in weed populations at low frequencies before the widespread use of a particular herbicide. nih.govcantatabio.comresearchgate.net

Fitness Cost: Resistance-conferring mutations can sometimes be associated with a "fitness cost," which is a disadvantage to the plant in the absence of the herbicide. nih.gov This cost can manifest as reduced growth, lower competitive ability, or decreased seed production. bioone.orgnih.gov A significant fitness cost can cause the frequency of the resistance allele to decline if the selection pressure (herbicide use) is removed. nih.gov However, fitness costs are not universal, and their presence and magnitude depend on the specific mutation and the genetic background of the plant. oup.comnih.gov The relatively slow spread of some auxin-resistant kochia populations has been hypothesized to be due to a fitness penalty. hracglobal.com

Selection Pressure and Spread: Continuous and widespread use of a single herbicide mode of action imposes strong directional selection, rapidly increasing the frequency of resistant individuals. Gene flow, through the movement of pollen or seeds from resistant plants, can then spread the resistance alleles to other populations.

Academic Strategies for Mitigating and Managing Resistance to this compound

To preserve the efficacy of this compound and other herbicides, a proactive and multifaceted approach to resistance management is essential. The primary goal is to reduce the selection pressure for resistance.

Integrated Weed Management (IWM): IWM is a holistic approach that combines various weed control tactics rather than relying solely on herbicides. growiwm.orgbayer.com This is the cornerstone of sustainable resistance management.

Diversification of Herbicides: This involves rotating herbicides with different modes of action and using tank mixtures of multiple effective herbicides. croplife.org.augrowiwm.org This strategy makes it less likely for a weed to survive that is resistant to all applied modes of action.

Cultural and Mechanical Practices: Non-chemical methods are critical components of IWM. These include:

Crop Rotation: Disrupts weed life cycles and allows for the use of different herbicide options. usda.gov

Tillage: Can bury weed seeds and control emerged weeds. usda.gov

Cover Crops: Suppress weed growth through competition and allelopathy. usda.gov

Harvest Weed Seed Control (HWSC): Practices aimed at destroying or removing weed seeds during crop harvest to reduce the weed seed bank for the following season.

Proactive Management: Farmers are urged to adopt proactive nonchemical weed management practices to preserve the efficacy of remaining herbicide options. bioone.org Understanding the biology of the target weed, including its germination period and life cycle, allows for more effective and timely interventions. bayer.com

Table 3: Key Integrated Weed Management (IWM) Strategies

| Strategy Category | Specific Tactic | Purpose in Resistance Management |

| Chemical | Herbicide Rotation & Mixtures | Reduces selection pressure from a single mode of action. croplife.org.auresearchgate.net |

| Using Full Labeled Rates | Prevents the selection of partially resistant individuals by sublethal doses. usda.gov | |

| Cultural | Crop Rotation | Varies selection pressures and disrupts weed cycles. usda.gov |

| Competitive Cultivars/Planting Density | Enhances crop competition against weeds. usda.gov | |

| Cover Crops | Suppresses weed emergence and growth. usda.gov | |

| Mechanical | Tillage | Manages emerged weeds and buries weed seeds. usda.gov |

| Hand Weeding/Hoeing | Removes escaped or resistant weeds before they set seed. usda.gov | |

| Preventative | Cleaning Equipment | Prevents the spread of resistant weed seeds between fields. usda.gov |

| Harvest Weed Seed Control | Reduces the replenishment of the weed seed bank. growiwm.org |

By implementing these integrated strategies, the selection pressure for resistance to this compound can be minimized, extending its utility as an effective weed control tool.

Integrated Resistance Management Approaches

Integrated Resistance Management (IRM) is a crucial strategy to delay the onset of herbicide resistance and ensure the longevity of effective compounds like this compound. IRM involves combining various control tactics to minimize the selection pressure for resistant weeds. irac-online.orgirac-online.org For this compound, which acts as a synthetic auxin, these strategies are essential.

A core principle of IRM is the rotation and combination of herbicides with different modes of action (MoA). irac-online.org Since this compound belongs to the synthetic auxin group (HRAC/WSSA Group 4 or O), it should be used in programs that include herbicides from other groups. researchgate.net This prevents the repeated use of a single MoA, which can rapidly select for resistant individuals.

Key IRM Strategies for this compound:

Herbicide Rotation: Avoid using this compound or other synthetic auxin herbicides repeatedly on the same field. Rotate with herbicides from different MoA groups such as glyphosate (Group 9), PPO inhibitors (Group 14), or HPPD inhibitors (Group 27).

Tank-Mixing: When appropriate, tank-mixing this compound with a herbicide that has a different MoA and is effective on the target weed spectrum can help control a broader range of weeds and delay resistance.

Scouting and Monitoring: Regularly monitor fields to detect and manage any weed escapes or patches of potentially resistant weeds before they can spread.

The goal of these integrated approaches is to minimize the survival of resistant individuals, thereby preserving the utility of this compound as a viable weed management tool. irac-online.org

Role in Glyphosate-Resistant Weed Management

The rise of glyphosate-resistant weeds is a major challenge in global agriculture, stemming from the widespread and repeated use of glyphosate in genetically modified glyphosate-resistant cropping systems. ucanr.eduresearchgate.netpurdue.edu Numerous weed species have evolved resistance, necessitating the use of alternative herbicides with different modes of action. researchgate.net

This compound is positioned as a critical tool in managing these problematic weeds. kingagroot.comkingagroot.com Its distinct mode of action as a synthetic auxin means it can effectively control weeds that have developed resistance to glyphosate. kingagroot.comkingagroot.com Reports indicate that this compound provides excellent control of a broad spectrum of glyphosate-resistant and tolerant weeds. kingagroot.comagropages.com This makes it a valuable rotational partner or tank-mix component in programs designed to manage or mitigate glyphosate resistance. purdue.edu

The compound demonstrates strong systemic activity and is effective against tough-to-control perennial weeds, shrubs, and vines that are often poorly managed by glyphosate alone. kingagroot.comagropages.com Its introduction provides growers with a new solution to reclaim fields infested with resistant populations and to diversify their weed management strategies to prevent the further evolution of resistance. kingagroot.com

Table 1: Key Glyphosate-Resistant and Tolerant Weeds Controlled by this compound

| Common Name | Scientific Name | Susceptibility to this compound |

| Horseweed / Canada Thistle | Conyza canadensis / Cirsium arvense | High kingagroot.comkingagroot.comkingagroot.com |

| Goosegrass / Indian Goosegrass | Eleusine indica | High kingagroot.comagropages.com |

| Common Dayflower | Commelina communis | High kingagroot.comagropages.com |

| Field Bindweed | Convolvulus arvensis | High kingagroot.comagropages.com |

| Bermudagrass | Cynodon dactylon | High kingagroot.comkingagroot.com |

| Common Reed | Phragmites australis | High kingagroot.comkingagroot.com |

| Alligatorweed | Alternanthera philoxeroides | High kingagroot.com |

| Field Sowthistle | Sonchus arvensis | High kingagroot.com |

Advanced Analytical Methodologies for Fluchloraminopyr Tefuryl Research

Spectroscopic Techniques for Fluchloraminopyr-tefuryl Characterization and Quantification

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of this compound, providing detailed information on its molecular structure and concentration.

Mass Spectrometry (MS) Applications for this compound and its Transformation Products (e.g., UHPLC-QTOF/MS)

Mass spectrometry, particularly when coupled with high-resolution liquid chromatography, stands as a cornerstone for the sensitive detection and identification of this compound and its metabolites. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) is a powerful tool for this purpose, offering high resolution, mass accuracy, and the ability to perform both targeted and non-targeted screening. mdpi.comnih.govnih.govresearchgate.net

In a study on the soil degradation of the parent acid, fluchloraminopyr (B13841138), UHPLC-QTOF/MS was instrumental in identifying eight distinct transformation products (TPs). doaj.org The primary degradation pathways elucidated through this technique included oxidation, dechlorination, hydroxylation, and acetylation. doaj.org The high mass accuracy of QTOF-MS allows for the confident determination of elemental compositions for precursor and fragment ions, which is crucial for elucidating the structures of unknown metabolites. nih.gov

The general workflow for such an analysis involves:

Sample Preparation: Extraction of the analyte from a complex matrix (e.g., soil, water, plant tissue) using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov

Chromatographic Separation: Separation of the parent compound from its TPs and matrix components using UHPLC.

Mass Analysis: Detection and identification using QTOF-MS, which acquires full-scan, high-resolution mass spectra. For structural confirmation, MS/MS experiments are performed to generate fragmentation patterns.

Validation of UHPLC-QTOF/MS methods for pesticide analysis typically demonstrates excellent performance characteristics, as shown in the table below, which summarizes typical parameters achievable for multi-residue pesticide analysis. mdpi.comnih.gov

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | Indicates a strong correlation between detector response and compound concentration. |

| Limit of Detection (LOD) | 1 - 5 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 4 - 10 µg/kg | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |

| Recovery | 80 - 110% | The percentage of the true amount of analyte that is detected by the analytical method. |

| Mass Accuracy | < 5 ppm | The closeness of the measured mass to the exact (theoretical) mass, critical for formula determination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Fluorine Analysis (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. Both proton (¹H NMR) and fluorine (¹⁹F NMR) spectroscopy provide complementary and crucial information.

¹H NMR is used to determine the structure of the organic backbone of the molecule. The chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring, the propanoate group, and the tefuryl ester moiety confirm the compound's identity and purity. The signals for the protons on the substituted pyridine ring are particularly diagnostic. pw.edu.plresearchgate.net

¹⁹F NMR is an exceptionally powerful and straightforward technique for analyzing fluorinated compounds like this compound. nanalysis.com The fluorine-19 isotope has 100% natural abundance and high sensitivity, approaching that of protons. nih.gov Key advantages of ¹⁹F NMR for pesticide analysis include:

Simplified Spectra: Due to the scarcity of other fluorine atoms in typical samples, spectra are often simple, with less peak overlapping compared to ¹H NMR. nanalysis.comthermofisher.com

Wide Chemical Shift Range: The large chemical shift dispersion (over 300 ppm) makes the position of the fluorine signal highly sensitive to its electronic environment, aiding in identification. nih.govthermofisher.com

Quantitative Analysis: ¹⁹F NMR can be used for the accurate quantification of the active ingredient as a quality control measure in product formulations. nanalysis.com

The combination of ¹H and ¹⁹F NMR allows for unambiguous structural confirmation of this compound and can be used to characterize its transformation products, especially those where the fluorine atom is retained.

| NMR Technique | Information Obtained for this compound | Key Features |

|---|---|---|

| ¹H NMR | Structural confirmation of the entire molecule, including pyridine, propanoate, and tefuryl moieties. | Provides data on proton environments and their connectivity through spin-spin coupling. |

| ¹⁹F NMR | Unambiguous detection and quantification of the fluorine-containing active ingredient. | High sensitivity, 100% natural abundance, wide chemical shift range, and simple spectra. nanalysis.comnih.govnih.gov |

Chromatographic Separation Methods for this compound Analysis in Complex Matrices

Chromatographic techniques are essential for isolating this compound from complex sample matrices such as soil, water, and plant tissues prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the routine analysis of synthetic auxin herbicides. For a compound like this compound, which contains a pyridine ring, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.comchromforum.org

Method development would typically involve the following components:

Stationary Phase: A C18 column is the most common choice, providing good retention for moderately polar compounds.

Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is typically used. helixchrom.com The addition of an acid modifier, such as formic or sulfuric acid, to the mobile phase can improve peak shape and resolution for pyridine-containing compounds. sielc.com

Detection: An ultraviolet (UV) detector is widely used for aromatic molecules like pyridine. dtic.mil Detection would be set at a wavelength where the pyridine chromophore shows strong absorbance, likely around 250-260 nm. sielc.com

The table below outlines a potential starting point for an HPLC method for this compound analysis.

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar organic molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile provides good separation efficiency; formic acid ensures good peak shape for the basic pyridine nitrogen. helixchrom.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 254 nm | The aromatic pyridine ring strongly absorbs UV light in this region. dtic.mil |

| Injection Volume | 10 µL | A typical volume for standard HPLC analysis. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. creative-proteomics.com While the parent acid, Fluchloraminopyr, is not sufficiently volatile for direct GC analysis, its tefuryl ester form may be amenable to it. However, for comprehensive analysis of both the ester and the acid (a potential metabolite), a derivatization step is often required. nih.gov

For acidic auxins, derivatization typically involves esterification (e.g., methylation with diazomethane) to convert the carboxylic acid into a more volatile methyl ester. umn.edu This allows for sensitive detection using GC coupled with a mass spectrometer (GC-MS) or an ion trap detector. africaresearchconnects.comnih.gov GC-MS provides high sensitivity and selectivity, allowing for quantification at picogram levels and providing mass spectra that confirm the identity of the detected compounds. umn.edu The use of an internal standard, such as a stable isotope-labeled version of the analyte, is common practice to ensure high accuracy. umn.edu

Immunoassays and Biosensors for High-Throughput Detection in Research Applications

For rapid screening of a large number of samples, immunoassays and biosensors offer a high-throughput and cost-effective alternative to traditional chromatographic methods. cambridge.org

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. d-nb.info For a small molecule like this compound (a hapten), development of an immunoassay involves chemically linking it to a larger carrier protein to elicit an immune response and produce specific antibodies. cambridge.org These antibodies can then be used to develop competitive ELISA formats for the rapid quantification of the herbicide in environmental samples like water or soil extracts. hh-ra.org This approach has been successfully developed for other pyridine-based herbicides, such as picloram (B1677784) and 2,4-D. cambridge.orghh-ra.org

Biosensors are analytical devices that combine a biological recognition element with a signal transducer. For herbicide detection, several innovative platforms are being explored:

Photosystem II (PSII) Inhibition Biosensors: Some herbicides act by inhibiting electron transport in PSII. A biosensor can be constructed by immobilizing PSII complexes on an electrode. When the herbicide is present, it blocks electron flow, causing a measurable change in the electrical current, which is proportional to the herbicide concentration. researchgate.net

Nanosensors: Advanced nanosensors have been developed for the real-time detection of synthetic auxins in living plants. These sensors, based on Corona Phase Molecular Recognition (CoPhMoRe), utilize single-walled carbon nanotubes wrapped with specific polymers. nih.gov When the sensor encounters the target auxin, it causes a change in the nanotube's fluorescence, allowing for swift and non-destructive detection. mit.edumit.edu Such a technology could be adapted for this compound to study its uptake and translocation in plants.

These high-throughput methods are particularly valuable in research for screening environmental samples, studying herbicide resistance, and understanding the dynamics of the herbicide within biological systems. mit.edu

Advanced Sample Preparation Techniques for Environmental and Biological Samples

The analysis of this compound, a novel herbicide, in diverse and complex matrices such as soil, water, plant tissues, and animal tissues presents significant analytical challenges. The low concentration levels of residues and the presence of interfering compounds demand robust sample preparation methods to ensure accurate quantification. Recent studies have highlighted the efficacy of modern techniques in achieving high recovery rates and low detection limits.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread acceptance for pesticide residue analysis in a variety of sample types due to its simplicity, speed, and minimal solvent usage. The methodology typically involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a subsequent clean-up step with dispersive solid-phase extraction (d-SPE).

For the analysis of herbicides in soil, a modified QuEChERS approach coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been effectively utilized. This method allows for the simultaneous determination of multiple pesticide and veterinary drug residues. The procedure generally involves the addition of water to the soil sample, followed by extraction with acidified acetonitrile and shaking. Partitioning is then achieved using anhydrous magnesium sulfate and sodium acetate. The resulting extract is centrifuged, filtered, and diluted before injection into the UHPLC-MS/MS system. This approach has demonstrated good accuracy and precision, with recoveries for a wide range of compounds falling between 70% and 120% and relative standard deviations (RSD) at or below 20%.

Table 1: QuEChERS Method Parameters for Herbicide Residue Analysis in Soil

| Parameter | Details |

| Sample Matrix | Agricultural Soil |

| Extraction Solvent | Acetonitrile with 1% Acetic Acid |

| Partitioning Salts | Anhydrous Magnesium Sulfate, Anhydrous Sodium Acetate |

| Clean-up Sorbent | Not specified in the provided context |

| Analytical Technique | UHPLC-MS/MS |

| Spike Levels | 10, 25, 50, and 100 µg kg⁻¹ |

| Recovery | 70 - 120% for the majority of compounds |

| RSD | ≤ 20% |

| LOD | 3.0 - 7.5 µg kg⁻¹ |

| LOQ | 10 - 25 µg kg⁻¹ |

This table presents generalized parameters for multi-residue analysis in soil, which would be applicable for method development for this compound.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from liquid samples, such as water. It is also employed for the clean-up of complex extracts from solid samples. The choice of the sorbent material is critical for achieving optimal recovery of the target analyte.

For the analysis of herbicides in water, SPE methods have been developed and optimized. These methods often involve conditioning the SPE cartridge, loading the water sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. For acidic herbicides, pH adjustment of the water sample is a crucial step to ensure efficient retention on the sorbent. Different SPE sorbents, such as C18 and polymeric phases, have been evaluated for their effectiveness in extracting various herbicides from water.

Table 2: Comparison of SPE Sorbents for Herbicide Extraction from Water

| Sorbent Type | Recovery Range (%) | Relative Standard Deviation (%) |

| C18 | 40 - 64 | 0.7 - 2.15 |

| C18 end-capped | 41 - 65 | 1.52 - 11.9 |

| Polyvinyl dibenzene | 91 - 102 | 2.5 - 5.3 |

This table illustrates the recovery of the herbicide fluroxypyr using different SPE sorbents and highlights the importance of sorbent selection for optimal performance. Similar principles would apply to the development of an SPE method for this compound.

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines sample homogenization, extraction, and clean-up into a single step. It is particularly well-suited for solid and semi-solid biological samples, such as plant and animal tissues. In the MSPD process, the sample is blended with a solid support (dispersant), which disrupts the sample matrix and disperses it onto the support material. This blend is then packed into a column, and the analytes are eluted with appropriate solvents.

MSPD has been successfully applied to the analysis of various contaminants in food and plant matrices. The versatility of MSPD allows for the modification of the dispersant and elution solvents to suit the specific properties of the analyte and the matrix. This technique offers a significant advantage in reducing solvent consumption and sample handling time compared to traditional methods. While specific applications of MSPD for this compound are not yet widely documented, the principles of the technique make it a promising candidate for future method development for this compound in complex biological samples.

Recent research on the degradation of Fluchloraminopyr in soil has utilized Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for the identification of transformation products. This highlights the importance of advanced analytical instrumentation in conjunction with robust sample preparation for a comprehensive understanding of the environmental fate of this herbicide. The dissipation half-life (DT50) of Fluchloraminopyr in soil has been reported to range from 0.107 to 4.76 days under various aerobic and anaerobic conditions.

Theoretical and Computational Studies of Fluchloraminopyr Tefuryl

Molecular Docking and Dynamics Simulations of Fluchloraminopyr-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a herbicide, and its target protein at the atomic level. Fluchloraminopyr-tefuryl is classified as a synthetic auxin herbicide, a class of compounds that typically functions by overwhelming the natural auxin signaling pathways in susceptible plants. kingagroot.com

While specific molecular docking studies detailing the binding of this compound to its target protein are not extensively published, related research provides a framework for understanding these interactions. For instance, computational studies on chiral agrochemicals, a category that includes Fluchloraminopyr (B13841138), have utilized AlphaFold2 (AF2) modeling and molecular docking. nih.gov These studies have shown that different enantiomers can exhibit distinct binding modes with their target proteins, which may account for differences in their biological activity and toxicity. nih.gov

The primary targets for auxin herbicides are F-box proteins such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB). Docking simulations would typically model the interaction of Fluchloraminopyr's active form, fluchloraminopyr acid, within the auxin-binding pocket of these proteins. Such simulations can calculate the binding affinity (often expressed as binding energy in kcal/mol) and identify key interacting amino acid residues, hydrogen bonds, and hydrophobic interactions that stabilize the complex.

Table 1: Illustrative Output of a Molecular Docking Study for an Auxin Herbicide with its Target Protein

This table is a representative example of data generated from molecular docking simulations and is for illustrative purposes only. Specific values for this compound are not publicly available.

| Parameter | Value/Description | Significance |

| Target Protein | TIR1/AFB F-box protein | The known receptor for auxin and synthetic auxin herbicides. |

| Binding Energy | -7.0 to -9.5 kcal/mol | A lower negative value indicates a stronger, more stable binding interaction between the herbicide and the protein. |

| Key Interacting Residues | Arg403, Ser438, Phe439 | Specific amino acids in the protein's binding pocket that form crucial bonds with the ligand. |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | The chemical forces that hold the ligand in the binding site, contributing to the overall stability of the complex. |

Quantum Chemical Calculations for this compound Reactivity, Stability, and Electronic Properties (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. researchgate.net These calculations solve the Schrödinger equation with certain approximations to determine the electronic structure, stability, and reactivity of a compound. researchgate.net For this compound, DFT calculations can provide a deep understanding of its chemical behavior.

These theoretical methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Map the electron density distribution to identify reactive sites. Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Predict Reactivity: Identify the most likely sites for electrophilic or nucleophilic attack, providing insights into potential metabolic pathways and degradation mechanisms in the environment. csic.es

Determine Spectroscopic Properties: Calculate properties like IR and NMR spectra to aid in the experimental characterization of the molecule.

Although specific quantum chemical calculation data for this compound is not available in public literature, the table below illustrates the types of parameters that would be determined from such a study.

Table 2: Key Molecular Properties of this compound Derivable from DFT Calculations

This table presents typical parameters obtained through DFT calculations to illustrate the method's application. The values are not from a published study on this compound.

| Property | Theoretical Value (Example) | Significance in Chemical Behavior |

| Energy of HOMO | -6.5 eV | Represents the ability to donate an electron; higher energy indicates greater reactivity towards electrophiles. |

| Energy of LUMO | -1.2 eV | Represents the ability to accept an electron; lower energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, which influences its solubility and interactions with polar molecules like water. |

| Mulliken Atomic Charges | Varies per atom | Reveals the partial charge on each atom, helping to predict sites susceptible to metabolic attack or reaction. |

Predictive Modeling of this compound Environmental Fate and Transport

Predictive models are essential tools in environmental risk assessment for pesticides. core.ac.uk They use a combination of a compound's chemical properties and environmental parameters to estimate its fate and transport in soil, water, and air. researchgate.net Models such as PELMO (Pesticide Leaching Model), PRZM (Pesticide Root Zone Model), and MACRO are commonly used in regulatory assessments to predict outcomes like leaching potential into groundwater. frontiersin.org

These models simulate key environmental processes:

Degradation: The breakdown of the pesticide in soil and water through microbial action and chemical reactions (e.g., hydrolysis).

Sorption: The tendency of the pesticide to bind to soil particles, which affects its mobility. oregonstate.edu

Volatility: The likelihood of the pesticide to move from the soil or water surface into the atmosphere. oregonstate.edu

Leaching and Runoff: The movement of the pesticide through the soil profile with water or over the soil surface into adjacent water bodies.

Public databases indicate that many environmental fate parameters for this compound have not been published, and therefore specific model outputs cannot be detailed. wppdb.comherts.ac.uk However, the successful application of any environmental fate model relies on accurate input data for the compound .

Table 3: Input Parameters for Environmental Fate Modeling of this compound

| Parameter | Known/Available Value | Unknown/Requires Experimental Data | Significance for Modeling |

| Molecular Formula | C₁₃H₁₅Cl₂FN₂O₄ wppdb.com | Defines the basic identity of the compound. | |

| Molecular Mass | 353.17 g/mol wppdb.com | Used in concentration and application rate calculations. | |

| Water Solubility | Value not publicly available | Determines how easily the compound dissolves and moves with water. | |

| Vapor Pressure | Value not publicly available | Influences the rate of volatilization into the atmosphere. | |

| Soil Sorption Coefficient (Koc) | Value not publicly available | Indicates the strength of binding to soil organic carbon, controlling mobility. | |

| Soil Half-life (DT₅₀) | Value not publicly available | Measures the persistence of the compound in the soil environment. | |

| Hydrolysis Rate | Value not publicly available | Quantifies chemical degradation in water. |

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico design involves using computational methods to create and evaluate new molecular structures with desired properties before they are synthesized in a laboratory. This approach significantly accelerates the discovery of new active ingredients. For this compound, these techniques can be used to design analogues with improved efficacy, greater crop selectivity, or a more favorable environmental profile.

Key strategies in in silico design include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule, such as a ring system, with other chemical groups that are structurally similar but may alter properties like binding affinity or metabolic stability. researchgate.net The pyridine (B92270) ring in Fluchloraminopyr, for example, is a common scaffold in agrochemicals that can be modified. researchgate.net

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of analogues and predicting their activity (e.g., via docking scores), researchers can identify which molecular features are critical for herbicidal effect.

ADME-T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of virtual compounds. nih.gov This helps prioritize candidates that are likely to be effective and have lower non-target toxicity.

Patent literature for R-type pyridyloxycarboxylic acids, the chemical class of fluchloraminopyr, provides a blueprint for potential modifications to create novel analogues. chemrobotics.in The general structure reveals several points where substitutions can be made to modulate the compound's activity.

Table 4: Potential Sites for Modification in the Design of this compound Analogues (Based on General Patent Formula)

This table is based on the general chemical structure described in patent literature for this class of compounds and illustrates hypothetical modifications. chemrobotics.in

| Position on Core Structure | Original Group in Fluchloraminopyr | Example of Potential Modifications | Desired Outcome of Modification |

| Pyridine Ring Substituents (A, B) | Chlorine (Cl) | Other halogens (Br, I), alkyl groups | Alter binding affinity, change herbicidal spectrum. |

| Pyridine Ring Substituent (C) | Fluorine (F) | Hydrogen (H), other halogens, haloalkyl groups | Modify electronic properties and metabolic stability. |

| Propanoate Side Chain | Methyl group (CH₃) | Ethyl group, cyclopropyl (B3062369) group | Change steric fit in the target protein's binding pocket. |

| Ester Group (M) | Tetrahydrofurfuryl | Other alkyl, alkenyl, or alkynyl groups | Modify pro-herbicide activation rate and systemicity in the plant. |

Interactions of Fluchloraminopyr Tefuryl with Biotic and Abiotic Environmental Factors

Influence of Soil Microorganisms on Fluchloraminopyr-tefuryl Biotransformation and Half-Life

Soil microorganisms play a crucial role in the degradation of this compound. The biotransformation of this herbicide is a key process influencing its persistence and half-life in the soil environment. Research indicates that the dissipation of the active ingredient, fluchloraminopyr (B13841138), is rapid in soil systems, largely due to microbial activity. nih.gov